Pyrazole Ring Substituent Differentiation
The compound incorporates a 4-ethyl-3,5-dimethyl substitution pattern on the pyrazole ring, differentiating it from 4-halo (chloro, iodo, bromo) and unsubstituted pyrazole analogs . In the PDHK inhibitor patent series, pyrazole-amide compounds with alkyl substituents at the 4-position of the pyrazole ring are claimed to exhibit PDHK inhibitory activity, though no specific IC₅₀ value for this compound is disclosed [1]. By contrast, the closest structurally characterized comparator, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide (CAS 1247543-74-3), lacks the 4-ethyl group and has a quaternary α-carbon, which is expected to alter both conformational flexibility and hydrogen-bonding capacity [2].
| Evidence Dimension | Pyrazole ring substitution pattern |
|---|---|
| Target Compound Data | 4-ethyl-3,5-dimethyl-pyrazole moiety with secondary α-carbon (methylamino at C2 position of propanamide) |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide (CAS 1247543-74-3): 3,5-dimethyl-pyrazole, quaternary α-carbon; 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide: 4-chloro substitution |
| Quantified Difference | No quantitative difference available; structural difference in ring substitution and α-carbon substitution is qualitative only. |
| Conditions | Structural comparison based on reported chemical structures; no head-to-head assay data available. |
Why This Matters
The 4-ethyl group provides a distinct steric and electronic profile that may influence target binding, metabolic stability, or synthetic tractability compared to 4-halo or des-ethyl analogs, but this remains unquantified.
- [1] Pyrazole-amide compounds and pharmaceutical use thereof. US Patent 9,040,717 B2. Issued May 26, 2015. View Source
- [2] Kuujia.com. CAS 1247543-74-3: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide. View Source
